3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid
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Overview
Description
3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1,3-diketones with hydrazines to form pyrazoles, which are then fused with pyridine derivatives under acidic conditions . Another approach involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of solid catalysts and room temperature conditions can make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrogen-containing rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines such as:
- 1H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[3,4-c]pyridine
- 1H-pyrazolo[4,3-b]pyridine
Uniqueness
What sets 3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-amino-4-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c1-2-5-7-6(3-4-11-5)13(9(14)15)12-8(7)10/h5,11H,2-4H2,1H3,(H2,10,12)(H,14,15) |
InChI Key |
FZYNBSCHNRROTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CCN1)N(N=C2N)C(=O)O |
Origin of Product |
United States |
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